molecular formula C13H8Br2ClNO2 B13999159 3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide CAS No. 6149-60-6

3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide

Cat. No.: B13999159
CAS No.: 6149-60-6
M. Wt: 405.47 g/mol
InChI Key: FHSUQICSJNEUKE-UHFFFAOYSA-N
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Description

3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a benzamide core, making it a compound of interest in both organic chemistry and applied sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide typically involves the bromination of N-(2-chlorophenyl)-2-hydroxybenzamide. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the following steps:

    Starting Material: N-(2-chlorophenyl)-2-hydroxybenzamide.

    Bromination: The starting material is treated with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, at a controlled temperature.

    Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms, while oxidation and reduction can modify the hydroxyl group.

Scientific Research Applications

3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide involves its interaction with molecular targets and pathways within biological systems. The compound’s bromine and chlorine atoms can form halogen bonds with target proteins, affecting their function. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide
  • 3,5-dibromo-N-(2-methylphenyl)-2-hydroxybenzamide
  • 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide

Uniqueness

3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

6149-60-6

Molecular Formula

C13H8Br2ClNO2

Molecular Weight

405.47 g/mol

IUPAC Name

3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H8Br2ClNO2/c14-7-5-8(12(18)9(15)6-7)13(19)17-11-4-2-1-3-10(11)16/h1-6,18H,(H,17,19)

InChI Key

FHSUQICSJNEUKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Cl

Origin of Product

United States

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